molecular formula C7H12O B6191615 (1-methyl-3-methylidenecyclobutyl)methanol CAS No. 1622903-25-6

(1-methyl-3-methylidenecyclobutyl)methanol

Cat. No.: B6191615
CAS No.: 1622903-25-6
M. Wt: 112.2
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Description

(1-methyl-3-methylidenecyclobutyl)methanol: is an organic compound with the molecular formula C7H12O It features a cyclobutane ring substituted with a methyl group and a methylene group, along with a hydroxymethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-methylidenecyclobutyl)methanol typically involves the cyclization of suitable precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-methyl-3-methylidenecyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (1-methyl-3-methylidenecyclobutyl)methanol exerts its effects depends on its specific interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The cyclobutane ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclobutanemethanol: Similar structure but lacks the methyl and methylene groups.

    1-methylcyclobutanol: Similar structure but lacks the methylene group.

    3-methylidenecyclobutanol: Similar structure but lacks the methyl group.

Uniqueness: (1-methyl-3-methylidenecyclobutyl)methanol is unique due to the presence of both a methyl and a methylene group on the cyclobutane ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

1622903-25-6

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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